7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol

Chemical Carcinogenesis Xenobiotic Metabolism Analytical Reference Standards

Procure 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol (CAS 17573-29-4) as a critical, non-interchangeable precursor in the BaP metabolic activation pathway. This mono-hydroxylated intermediate is the sole direct precursor for synthesizing stereochemically pure anti- and syn-BPDE isomers, the ultimate DNA-binding carcinogens. Unlike generic downstream metabolites (e.g., tetrols or 7,8-dihydrodiol), this compound uniquely retains the reactive 9,10-double bond essential for epoxidation, ensuring accurate, reproducible generation of authentic adduct standards. Its distinct physicochemical profile (LogP ~5.2, characteristic decomposition profile) demands rigorously controlled batches for high-yield reactions, validated HPLC/LC-MS/MS method development, and enzyme kinetic studies. Substitution compromises analytical integrity and introduces mechanistic uncertainty that only this authentic, well-characterized reference material can resolve.

Molecular Formula C20H16O
Molecular Weight 272.3 g/mol
CAS No. 17573-29-4
Cat. No. B12789837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol
CAS17573-29-4
Molecular FormulaC20H16O
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
InChIInChI=1S/C20H16O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10,16,21H,6,8,11H2
InChIKeyWJDNKJGWMKTBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol (CAS 17573-29-4): Baseline Procurement and Identity Verification


7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol (CAS 17573-29-4, synonym: 7,8,9,10-tetrahydrobenzo[a]pyren-9-ol) is a hydroxylated polycyclic aromatic hydrocarbon (PAH) derivative of the prototypical carcinogen benzo(a)pyrene (BaP) . With a molecular formula of C20H16O and an exact mass of 272.12 Da, this compound exists as a specific regioisomeric intermediate within the established BaP metabolic activation pathway [1]. It is routinely utilized in environmental toxicology and analytical chemistry as a validated analytical reference standard and a synthetic precursor for the generation of reactive diol-epoxide species, most notably the (±)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE) isomers [2]. Its procurement is critical for laboratories requiring authentic, characterized material for method development, biomarker validation, and in vitro mechanistic studies of PAH-induced DNA damage.

Why 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol Cannot Be Substituted by Generic BaP Metabolites or Analogs


Substituting 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol with other BaP metabolic intermediates—such as the more widely available trans-7,8-dihydrodiol or the downstream isomeric tetrahydrotetrols—introduces substantial analytical and mechanistic uncertainty that cannot be resolved without authentic reference material. This specific mono-hydroxylated derivative occupies a unique, non-interchangeable node in the BaP activation cascade: it serves as the direct precursor for the enzymatic or synthetic generation of the stereoisomeric anti- and syn-BPDE species, which are the ultimate DNA-binding carcinogens [1]. Unlike the downstream tetrol hydrolysis products that represent detoxification endpoints or adduct release markers, 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol retains the reactive potential for epoxidation at the adjacent 9,10-double bond, a feature that cannot be replicated by saturated or fully aromatized analogs [2]. Furthermore, generic substitution fails to address differences in key physicochemical parameters, including a predicted logP of approximately 5.1–5.36 and a characteristic melting point near 100 °C (with decomposition), which are essential for designing reproducible extraction and purification protocols . These compound-specific properties directly impact chromatographic behavior, sample recovery, and long-term stability under standard laboratory storage conditions.

Quantitative Evidence Guide: Comparative Performance Data for 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol


Metabolic Specificity: Exclusive Precursor Role in BPDE Generation vs. Downstream Tetrols

7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is distinguished from its fully reduced analog, 7,8,9,10-tetrahydrobenzo(a)pyrene, and from the oxidized tetrol derivatives by its capacity to serve as the immediate synthetic precursor for both anti- and syn-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (BPDE). This functional specificity is non-transferable to other in-class metabolites, which either lack the adjacent 9,10-olefin (e.g., the 7,8,9,10-tetrahydro derivative) or represent irreversible hydrolysis endpoints (e.g., the r-7,t-8,9,c-10-tetrahydrotetrol) [1]. The compound provides the core tetracyclic framework required for subsequent stereoselective epoxidation, a transformation that is central to the compound's utility in generating authentic BPDE-DNA adduct standards for biomonitoring studies [2].

Chemical Carcinogenesis Xenobiotic Metabolism Analytical Reference Standards

Physicochemical Differentiation: logP, Solubility, and Chromatographic Behavior Relative to Tetrol Analogs

The predicted octanol-water partition coefficient (logP) for 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is approximately 5.12–5.36, as estimated by ACD/Labs Percepta and EPISuite algorithms . This value significantly exceeds that of the more polar isomeric tetrahydrotetrols (e.g., BaP-r-7,t-8,9,c-10-tetrahydrotetrol, which contains four hydroxyl groups and exhibits substantially lower logP and higher aqueous solubility). This differential hydrophobicity has direct, quantifiable consequences for reversed-phase high-performance liquid chromatography (RP-HPLC) retention times and for solid-phase extraction (SPE) recoveries from biological matrices. While direct comparative logP values for the tetrol isomers are not uniformly published from a single authoritative source, the structural difference of three additional hydroxyl groups relative to the mono-ol guarantees a pronounced shift in chromatographic behavior . The compound's predicted water solubility is approximately 0.118 mg/L at 25 °C, a value that dictates solvent selection for stock solution preparation .

Analytical Method Development Chromatographic Separation Sample Preparation

Stability Profile: Documented Hygroscopicity and Decomposition Characteristics

Physical characterization data from commercial sources indicate that 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is a solid with a melting point of approximately 100 °C, accompanied by decomposition . Notably, the compound is documented as hygroscopic . This stability profile has direct implications for procurement and laboratory handling: the compound must be stored under anhydrous conditions and protected from moisture ingress to prevent hydrolytic degradation or hydration that could alter its precise chemical identity and mass. This documented hygroscopicity contrasts with the generally greater stability of fully aromatized or fully saturated analogs that lack the specific combination of a hydroxyl group and adjacent unsaturation. The decomposition upon melting further underscores the necessity for careful temperature control during any processing steps, as well as the importance of verifying compound integrity via spectroscopic methods upon receipt.

Chemical Storage Standard Operating Procedures Procurement Specifications

Application Scenarios for 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol: Where Procurement Drives Specific Outcomes


Analytical Reference Standard for Quantitation of anti-BPDE-DNA Adducts in Human Biomonitoring

This compound is procured as an authentic reference material to calibrate and validate HPLC-fluorescence or LC-MS/MS methods for detecting (±)-anti-BPDE-DNA adducts in human lymphocytes or urine. The quantitative evidence presented in Section 3 demonstrates that only this specific precursor can be used to generate the authentic anti-BPDE standard required for accurate quantification. Studies such as that by Pavanello et al. (1999) employed anti-BPDE standards derived from this compound to quantify adduct levels in occupationally exposed populations, establishing a quantifiable threshold of 8.9 adducts/10⁸ nucleotides as the 95th percentile for non-exposed controls [1].

Synthetic Intermediate for In Vitro Generation of Stereospecific BPDE Isomers

Research groups focused on DNA damage and repair mechanisms utilize 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol as the starting material for the chemical synthesis of stereochemically pure (+)- and (-)-anti-BPDE and syn-BPDE isomers. As established in Section 3, alternative metabolites (e.g., tetrols or the 7,8-dihydrodiol) cannot fulfill this synthetic role. The compound's hygroscopic nature and decomposition profile further necessitate procurement of a freshly synthesized or rigorously stored batch to ensure high-yield epoxidation reactions. This application is critical for generating site-specifically modified oligonucleotides for polymerase bypass and structural biology studies [2].

Chromatographic Method Development and Multi-Analyte PAH Metabolite Profiling

Environmental and clinical chemistry laboratories procuring this compound for method development leverage its distinctive physicochemical properties—specifically the high logP of 5.1–5.36 and predicted water solubility of 0.118 mg/L—to optimize reversed-phase HPLC or GC-MS separation of mono-hydroxylated PAHs from more polar diol and tetrol metabolites. The quantitative logP differential relative to the tetrol class (see Section 3) enables the design of gradient elution protocols that achieve baseline resolution in complex biological extracts (e.g., urine or plasma), thereby minimizing misidentification and ensuring accurate quantitative analysis of human PAH exposure.

Mechanistic Studies of Cytochrome P450 and Epoxide Hydrolase Enzymology

Investigators studying the regio- and stereoselectivity of CYP1A1, CYP1B1, and microsomal epoxide hydrolase (mEH) employ this compound as a defined substrate or as a reference to identify and quantify the downstream diol-epoxide products generated in vitro. The evidence from Section 3 confirms that this compound is the obligatory penultimate metabolite in the BaP activation pathway; its procurement enables direct measurement of enzyme kinetic parameters (e.g., Km and Vmax) for the conversion to BPDE, data that cannot be accurately obtained using downstream hydrolysis products or unrelated PAH scaffolds [3].

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